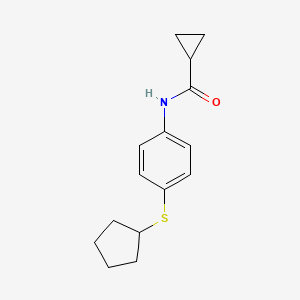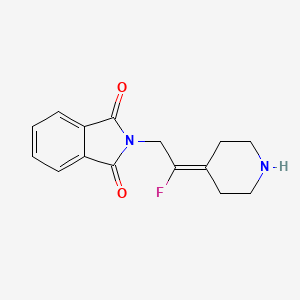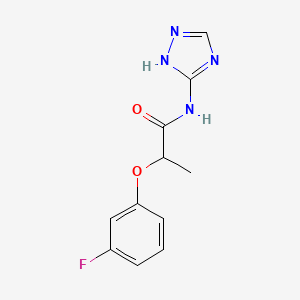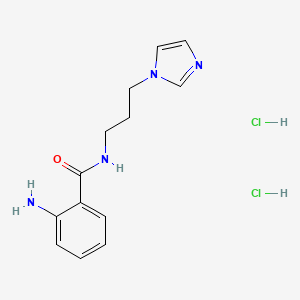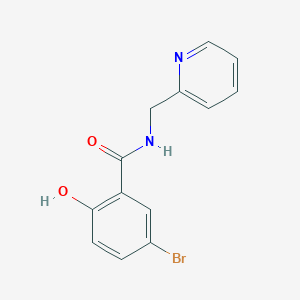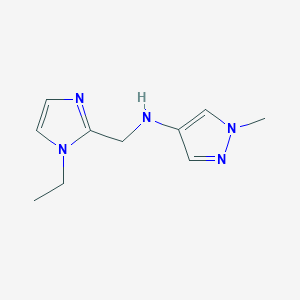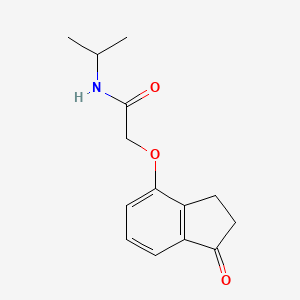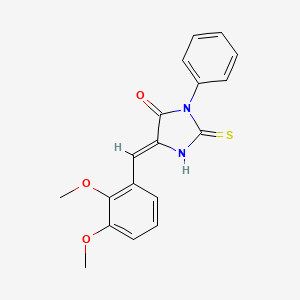
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-nitrophenyl group attached to an amino group, which is further connected to a cyclopropylacetamide moiety. The presence of both chloro and nitro groups on the aromatic ring makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (25-40°C)
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylacetamide moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures
Oxidation: Potassium permanganate, aqueous or organic solvents
Major Products Formed
Reduction: Formation of 2-((2-Chloro-4-aminophenyl)amino)-N-cyclopropylacetamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized derivatives at the cyclopropylacetamide moiety
Aplicaciones Científicas De Investigación
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The cyclopropylacetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Shares the chloro-nitrophenyl group but lacks the cyclopropylacetamide moiety.
N-Cyclopropylacetamide: Contains the cyclopropylacetamide moiety but lacks the chloro-nitrophenyl group.
2-Chloro-5-nitrophenylamine: Similar structure with a different position of the nitro group.
Uniqueness
2-((2-Chloro-4-nitrophenyl)amino)-N-cyclopropylacetamide is unique due to the combination of the chloro-nitrophenyl group and the cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C11H12ClN3O3 |
|---|---|
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
2-(2-chloro-4-nitroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12ClN3O3/c12-9-5-8(15(17)18)3-4-10(9)13-6-11(16)14-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,14,16) |
Clave InChI |
XUVRMKUXIRAOFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


